N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of carboxylic acid amides. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique molecular structure, which includes a nitro group and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 2,4-dimethylpentan-3-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2,4-dimethylpentan-3-yl)-4-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may also be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases where nitrobenzamide derivatives have shown promise.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylpentan-3-yl)-2-methylbenzamide: An isomer with the methyl group in a different position, which may result in different chemical and biological properties.
N-(2,4-dimethylpentan-3-yl)-4-ethanesulfonamidobenzamide: A related compound with an ethanesulfonamide group instead of a nitro group, potentially leading to different reactivity and applications.
Uniqueness
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide moiety, which confer distinct chemical reactivity and biological activity. Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-9(2)14(10(3)4)16-15(18)12-7-6-11(5)13(8-12)17(19)20/h6-10,14H,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYHXUACWPTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C(C)C)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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